What are the properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid?
What are the properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid?
Introduction
4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical chemistry.[1] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules in drug discovery, such as enhanced metabolic stability and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 4-Fluoro-2-(trifluoromethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid are summarized in the tables below, providing a clear reference for its identification and physical characteristics.
Table 1: Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzoic acid[4] |
| CAS Number | 141179-72-8[4] |
| Molecular Formula | C₈H₄F₄O₂[4] |
| Molecular Weight | 208.11 g/mol [4] |
| InChI Key | JUHPDXOIGLHXTC-UHFFFAOYSA-N[4] |
| SMILES String | OC(=O)c1ccc(F)cc1C(F)(F)F |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow needle-like solid[1] |
| Melting Point | 121-124 °C[5] |
| Boiling Point | 239.0 ± 40.0 °C (Predicted)[5] |
| pKa | 3.17 ± 0.36 (Predicted)[5] |
| Solubility | Soluble in Methanol[1][5] |
Synthesis Protocol
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through a Grignard reaction, as detailed below.
Experimental Methodology:
-
Grignard Reagent Preparation:
-
Add magnesium powder and a small amount of iodine to a dried reaction flask under a nitrogen atmosphere.[1]
-
Introduce anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene into the reaction system.[1]
-
Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.[1]
-
-
Carboxylation:
-
Work-up and Purification:
Chemical Reactivity and Applications
4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile intermediate primarily utilized in organic synthesis and for the preparation of drug molecules and fragrances.[1]
Key Chemical Reactions:
-
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane.[1]
-
Esterification: It undergoes condensation reactions with alcohols under acidic conditions to form the corresponding esters.[1]
-
Acyl Chloride Formation: The compound can be converted to its acyl chloride by reacting with oxalyl chloride in dichloromethane with a catalytic amount of dimethylformamide.[1]
Role in Drug Discovery:
This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[6] For instance, it has been utilized in the development of benzazepinone-based Nav1.7 sodium channel blockers, which are potential treatments for neuropathic pain.[7] The incorporation of the trifluoromethyl group is a key strategy in modern drug design to enhance pharmacological profiles.[3]
Spectroscopic Data
Various spectroscopic data are available for the characterization of 4-Fluoro-2-(trifluoromethyl)benzoic acid, including GC/MS, FTIR, and NMR spectra.[4][8][9] This information is crucial for confirming the identity and purity of the compound.
Safety and Handling
Appropriate safety precautions must be observed when handling 4-Fluoro-2-(trifluoromethyl)benzoic acid.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation[7] | Warning[7] |
| Eye Irritation | H319: Causes serious eye irritation[7] | Warning[7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7] | Warning[7] |
Table 4: Personal Protective Equipment and Storage
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[7] |
| Storage | Sealed in a dry place at room temperature[5] |
| Storage Class Code | 11 - Combustible Solids[7] |
Precautionary Statements:
Users should wash hands and any exposed skin thoroughly after handling.[10] Avoid breathing dust and use only in a well-ventilated area.[10] In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 141179-72-8,4-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID,chinese supplier,C8H4F4O2,EINECS 256-495-9 [chembuying.com]
- 6. ossila.com [ossila.com]
- 7. 4-氟-2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. fishersci.com [fishersci.com]
